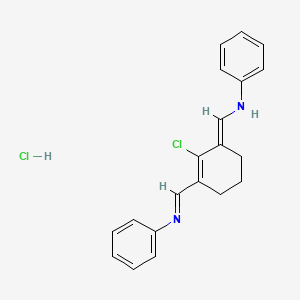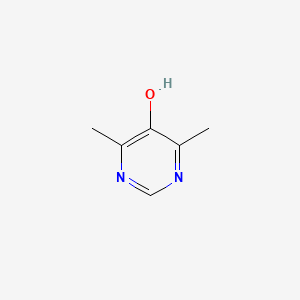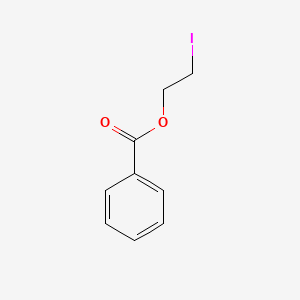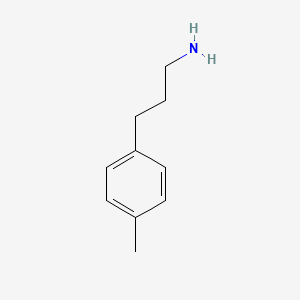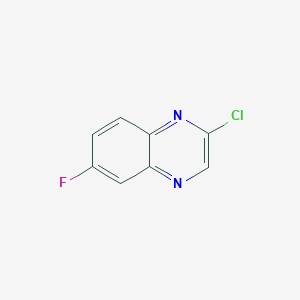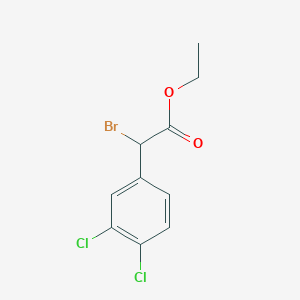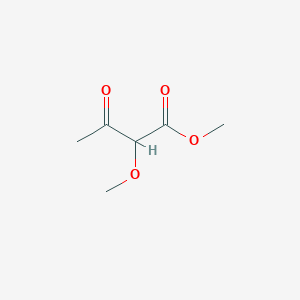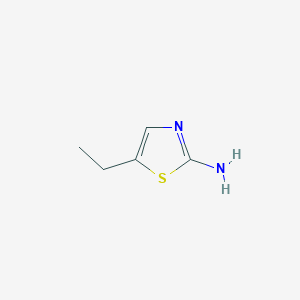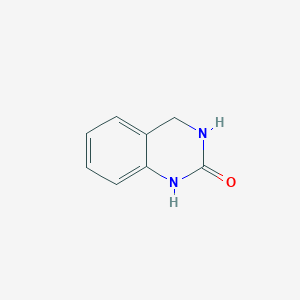
3,4-dihydroquinazolin-2(1H)-one
Vue d'ensemble
Description
3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.
Applications De Recherche Scientifique
Medicinal Chemistry
3,4-Dihydroquinazolin-2(1H)-one derivatives have been explored for their potential as EGFR inhibitors in cancer treatment. These compounds can inhibit the activity of EGFR tyrosine kinase, which plays a crucial role in the signaling pathways that lead to cancer cell proliferation .
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic molecules. For example, it can be transformed into piperazine-1-carboxylate derivatives through reactions involving dichloromethane and HCl-dioxane solution .
Fluorescent Probes
Quinazolinones, including 3,4-dihydroquinazolin-2(1H)-one, have been utilized in the development of fluorescent probes for biological imaging. Their luminescence properties make them suitable for this application .
Propriétés
IUPAC Name |
3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUNZIAEBIWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494023 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
66655-67-2 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].
A: The provided research focuses on 3,4-dihydroquinazolin-2(1H)-one derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].
A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from 3,4-dihydroquinazolin-2(1H)-one precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.
A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


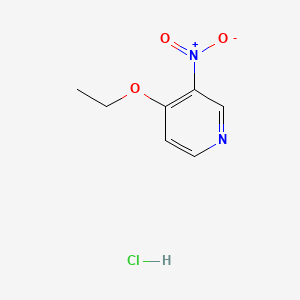
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
